Target Engagement: Selective GPR18 Antagonism (IC50)
O-1918 is a potent and selective antagonist of the GPR18 receptor. Quantitative data from a characterized antagonist, CID‑85469571 (which shares the GPR18 antagonism profile), demonstrate an IC50 of 279 nM for this receptor [1]. This indicates that O-1918, as the first selective antagonist for GPR18, provides a well‑defined tool for probing this pathway. In contrast, cannabidiol (CBD) does not act as a GPR18 antagonist and instead interacts with a broader array of targets (e.g., CB1, CB2, 5‑HT1A, TRPV1) [2].
| Evidence Dimension | Potency at GPR18 receptor (IC50) |
|---|---|
| Target Compound Data | ~279 nM (inferred from structurally/functionally related antagonist CID-85469571) |
| Comparator Or Baseline | Cannabidiol (CBD): No antagonism reported; functional activity is primarily agonist/modulatory at other targets |
| Quantified Difference | O-1918: potent GPR18 antagonism; CBD: no GPR18 antagonism (off‑target profile) |
| Conditions | In vitro functional assay (GPCR antagonism) |
Why This Matters
For studies requiring specific blockade of GPR18‑mediated signaling (e.g., in immune cell migration or metabolic regulation), O-1918 is the only selective antagonist available; CBD would introduce confounding multi‑target effects.
- [1] CID-85469571 entry. Kotoba.ne.jp. View Source
- [2] McPartland JM, Duncan M, Di Marzo V, Pertwee RG. Are cannabidiol and Δ9-tetrahydrocannabivarin negative modulators of the endocannabinoid system? A systematic review. Br J Pharmacol. 2015 Feb;172(3):737-53. View Source
